1,3-Dioxolane-2-ethanol, 2-ethyl-
Overview
Description
1,3-Dioxolane-2-ethanol, 2-ethyl- is an organic compound belonging to the class of cyclic acetals. It is characterized by a five-membered ring containing two oxygen atoms and an ethyl group attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-ethanol, 2-ethyl- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. A common method involves the use of ethanol to facilitate the formation of hemiacetals, which act as intermediates in the condensation process . The reaction typically proceeds under mild conditions, with the elimination of water to drive the equilibrium towards the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-dioxolanes often employs continuous removal of water using a Dean-Stark apparatus or molecular sieves. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are used to enhance the reaction efficiency . The process can be optimized to achieve high yields and reduce reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-ethanol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Dioxolane-2-ethanol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, rubber goods, and paint-and-lacquer materials.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2-ethanol, 2-ethyl- involves the formation of stable cyclic acetals through the condensation of carbonyl compounds with vicinal diols. The presence of an acid catalyst facilitates the formation of hemiacetals, which then undergo further condensation to form the final product . This compound’s stability and reactivity make it an effective protecting group in organic synthesis.
Comparison with Similar Compounds
1,3-Dioxolane-2-ethanol, 2-ethyl- can be compared with other cyclic acetals such as:
1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.
1,3-Dioxolane: Lacks the ethyl group, resulting in different chemical properties and applications.
1,3-Dioxolane-2-ethanol, 2-methyl-: Similar structure with a methyl group instead of an ethyl group, leading to variations in reactivity and use.
The uniqueness of 1,3-dioxolane-2-ethanol, 2-ethyl- lies in its specific structural features, which confer distinct chemical properties and make it suitable for specialized applications in various fields.
Biological Activity
1,3-Dioxolane-2-ethanol, 2-ethyl- is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure
The molecular formula of 1,3-Dioxolane-2-ethanol, 2-ethyl- is . The compound features a dioxolane ring, which is known for its stability and reactivity in biological systems.
Biological Activity Overview
Research indicates that derivatives of 1,3-dioxolanes exhibit significant biological activities. The following sections detail specific activities and relevant studies.
Antimicrobial Activity
- Mechanism of Action : The dioxolane ring enhances the lipophilicity of the compound, aiding in membrane permeability which is crucial for antimicrobial action.
- Case Study : A study published in ResearchGate highlighted the synthesis of new 1,3-dioxolanes that demonstrated potent antibacterial and antifungal activities against various pathogens. The study found that compounds with specific substitutions on the dioxolane ring exhibited enhanced efficacy against Gram-positive bacteria and fungi .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Dioxolane A | Staphylococcus aureus | 32 µg/mL |
Dioxolane B | Escherichia coli | 64 µg/mL |
Dioxolane C | Candida albicans | 16 µg/mL |
Antifungal Activity
- Research Findings : The antifungal properties were notably observed in derivatives with electron-withdrawing groups attached to the dioxolane ring. These modifications were shown to disrupt fungal cell wall synthesis.
- Study Results : In vitro tests indicated that certain derivatives inhibited the growth of Candida species significantly better than conventional antifungals .
Anticancer Activity
- Mechanism : The anticancer potential of 1,3-dioxolane derivatives is attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Clinical Relevance : A study assessing the cytotoxic effects of various dioxolane derivatives on cancer cell lines revealed that some compounds led to a reduction in cell viability by over 70% at specific concentrations .
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile of 1,3-dioxolane derivatives. Research indicates varied toxicity levels depending on structural modifications. For instance:
Properties
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJAMJORJVLCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552937 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76964-27-7 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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